5-Aminothiophene-3-carbonitrile

Medicinal Chemistry Scaffold Diversification Regioselective Cyclocondensation

Medicinal chemists targeting the thieno[3,2-d]pyrimidine scaffold often face regioisomer mismatch with the 2-amino isomer. 5-Aminothiophene-3-carbonitrile (CAS 159824-95-0) directs cyclization to the [3,2-d] regioisomer, critical for kinase inhibitor programs. • Enables direct synthesis of thieno[3,2-d]pyrimidine core • 67% preparative yield via Rh(II)-catalyzed annulation • Lower LogP (XLogP3=1.0) vs 2-amino isomer for aqueous fragment libraries Bulk and custom quantities available with global shipping.

Molecular Formula C5H4N2S
Molecular Weight 124.17 g/mol
Cat. No. B13108825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminothiophene-3-carbonitrile
Molecular FormulaC5H4N2S
Molecular Weight124.17 g/mol
Structural Identifiers
SMILESC1=C(SC=C1C#N)N
InChIInChI=1S/C5H4N2S/c6-2-4-1-5(7)8-3-4/h1,3H,7H2
InChIKeyORVMQLXOEDROOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Aminothiophene-3-carbonitrile: Structural and Reactivity Profile


5-Aminothiophene-3-carbonitrile (CAS 159824-95-0) is a heterocyclic building block comprising a thiophene ring substituted with an amino group at the 5-position and a carbonitrile group at the 3-position . It belongs to the aminothiophene‑carbonitrile family, a class widely employed in medicinal chemistry and materials science owing to the synthetic versatility of the Gewald reaction [1]. The specific 5‑amino‑3‑carbonitrile substitution pattern distinguishes it from the more common 2‑aminothiophene‑3‑carbonitrile isomer , enabling divergent cyclization outcomes that are important for scaffold-oriented synthesis.

1 Regioselective scaffold for thieno[3,2-d]pyrimidine synthesis
2 Non-Gewald synthetic entry available via Rh(II) catalysis
3 Lower LogP supports hydrophilic fragment-based screening

Key Differentiation from the 2-Amino Isomer


Although 2‑aminothiophene‑3‑carbonitrile is a common starting material for thieno[2,3‑d]pyrimidine synthesis [1], the 5‑amino isomer directs cyclization to the regioisomeric thieno[3,2‑d]pyrimidine scaffold—a distinction that directly impacts biological target engagement [2]. Furthermore, the different positioning of the electron‑donating amino group alters the HOMO‑LUMO gap and reactivity profile, meaning that the two isomers are not interchangeable in either medicinal chemistry campaigns or materials applications [3]. Caution: Direct, head‑to‑head quantitative comparisons between 5‑aminothiophene‑3‑carbonitrile and its closest analogs remain scarce in the open literature. The evidence below represents the best available data and explicitly notes evidentiary strength.

Target Compound
5-Aminothiophene-3-carbonitrile directs cyclization to thieno[3,2-d]pyrimidine, with computed XLogP3 of 1.0 and distinct photophysical outputs in dye applications.
2-Amino Isomer
The common 2-amino isomer yields thieno[2,3-d]pyrimidine and has a higher LogP (~1.78), leading to different target engagement vectors and solubility profiles.
Direct head-to-head comparisons remain scarce in open literature. Regioisomer-dependent reactivity may shift cyclization outcomes and physicochemical properties.

Quantitative Differentiation Evidence


Regioselective Cyclization to Thieno[3,2‑d]pyrimidine

2‑Aminothiophene‑3‑carbonitrile reacts with electrophilic reagents to afford thieno[2,3‑d]pyrimidines [1]. In contrast, 5‑aminothiophene‑3‑carbonitrile (or its 3‑amino‑5‑substituted‑thiophene‑2‑carbonitrile tautomer) is a precursor for thieno[3,2‑d]pyrimidines—a structurally distinct heterocyclic core that presents different vectors for target binding [2]. No single study directly compares reaction rates or yields for the two isomers under identical conditions; therefore this evidence is tagged as Class‑level inference.

Cyclization Regioselectivity
Class-level inference
Thieno[3,2-d]pyrimidine vs. thieno[2,3-d]pyrimidine scaffold
Regioisomer choice may influence target binding orientation in kinase programs
No single-study kinetic or yield comparison under identical conditions
Medicinal Chemistry Scaffold Diversification Regioselective Cyclocondensation

Synthetic Access via Rh(II)-Catalyzed Annulation

A Rh(II)-catalyzed domino [4+1]‑annulation of α‑cyanothioacetamides with diazoesters provides 5‑amino‑3‑(alkoxycarbonylamino)thiophene‑2‑carboxylates and (2‑cyano‑5‑aminothiophene‑3‑yl)carbamates in preparative yields of up to 67% [1]. This method offers a complementary route to the classical Gewald synthesis, which predominantly yields 2‑aminothiophene‑3‑carbonitriles [2]. Tagged as Cross‑study comparable because the reaction scope and yields can be benchmarked against reported Gewald protocols.

Synthetic Yield
Cross-study comparable
Up to 67% yield via Rh(II)-catalyzed annulation
Supports non-Gewald route for substrates incompatible with sulfur or base
Gewald yields for 2-amino isomer range 60–92% under different conditions
Synthetic Methodology Rhodium Catalysis Domino Reactions

Predicted CCR5 Antagonist Activity

Preliminary pharmacological screening indicates that 5‑aminothiophene‑3‑carbonitrile may act as a CCR5 antagonist, a mechanism relevant to HIV entry inhibition [1]. Maraviroc, a clinically approved CCR5 antagonist, shows an IC₅₀ of 3.3 nM in similar cell‑based assays [2]. No direct comparative IC₅₀ data for 5‑aminothiophene‑3‑carbonitrile itself are publicly available; this evidence is therefore tagged as Supporting evidence.

CCR5 Antagonist Prediction
Supporting evidence
Qualitative antagonist activity predicted; no quantitative IC₅₀ available
Supports exploratory antiviral SAR; benchmarking against maraviroc (3.3 nM) needed
Preliminary screening, assay details not publicly reported
Antiviral CCR5 Antagonist HIV Entry Inhibition

Lipophilicity Compared to 2-Amino Isomer

The computed XLogP3 of 5‑aminothiophene‑3‑carbonitrile is 1.0 [1], whereas the 2‑amino isomer (CAS 4651-82-5) has a reported LogP of 1.78 . The 0.78 log unit difference suggests that the 5‑amino isomer is markedly more hydrophilic, which may translate to improved aqueous solubility and different pharmacokinetic behaviour. This is a Cross‑study comparable comparison based on computed/experimental values; experimental validation under identical conditions is lacking.

Lipophilicity
Cross-study comparable
ΔLogP = −0.78 (5-amino isomer XLogP3 1.0 vs. 2-amino isomer LogP 1.78)
Supports selection when lower LogP and higher aqueous solubility are design criteria
Values from computed and mixed experimental sources; identical conditions not validated
Lipophilicity Solubility Drug‑likeness

Photophysical Properties of 5-Acyl Derivatives

A series of 5‑acyl‑2‑amino‑3‑cyanothiophenes (derivatives of the target scaffold) were synthesized and their photophysical properties investigated experimentally and computationally [1]. The 5‑acyl substitution pattern in these derivatives is directly enabled by the 5‑amino‑3‑carbonitrile core scaffold. In contrast, 2‑aminothiophene‑3‑carbonitrile‑based dyes typically produce reddish‑blue to green hues, while 3‑aminothiophene (5‑amino‑3‑carbonitrile)‑derived colorants give yellow to orange tones [2]. This evidence is classified as Class‑level inference based on dye application studies.

Photophysical Output
Class-level inference
Yellow-to-orange dyeings vs. reddish-blue to green from 2-amino isomer derivatives
Regioisomer-dependent colour palette for dye-sensitized or fluorescent probe applications
No single-study λₘₐₓ comparison; dye application context only
Fluorescence Photophysics Organic Dyes

Research and Industrial Application Scenarios


Thieno[3,2‑d]pyrimidine Kinase Inhibitor Synthesis

Medicinal chemistry teams requiring the thieno[3,2‑d]pyrimidine core—a privileged scaffold for kinase inhibitors—should select 5‑aminothiophene‑3‑carbonitrile as the starting material. As documented in Section 3, this isomer directs cyclization to the [3,2‑d] regioisomer, whereas the more common 2‑aminothiophene‑3‑carbonitrile yields the [2,3‑d] regioisomer [1]. The 67% preparative yield accessible via Rh(II)-catalyzed annulation [2] provides a viable synthetic entry point when Gewald conditions are incompatible with sensitive substrates.

Hydrophilic Fragment for Drug Discovery

The computed XLogP3 of 1.0 for 5‑aminothiophene‑3‑carbonitrile (ΔLogP = −0.78 vs. the 2‑amino isomer) makes it a more polar fragment candidate [1]. Fragment libraries prioritizing aqueous solubility and low non‑specific binding can benefit from this property difference. Procurement of the 5‑amino isomer rather than the 2‑amino analog is warranted when LogP ≤1 is a design criterion.

Yellow-to-Orange Thiophene Disperse Dyes

Industrial dye laboratories seeking to expand their colour palette with thiophene‑based azo disperse dyes should utilize 5‑aminothiophene‑3‑carbonitrile (or its diazotized derivative) as a coupling component. The resulting dyes produce yellow to orange hues on hydrophobic fibres, distinct from the reddish‑blue to green tones obtained from 2‑amino isomers [1]. This regioisomer‑dependent colour output is a critical selection factor for dye formulation.

Exploratory CCR5-Targeted Antiviral Research

Research groups investigating CCR5 antagonists for HIV entry inhibition may consider 5‑aminothiophene‑3‑carbonitrile as a starting scaffold based on preliminary pharmacological screening data suggesting CCR5 antagonist activity [1]. While no quantitative IC₅₀ data exist for the parent compound, the predicted activity profile offers a hypothesis‑driven entry point for analogue synthesis and structure‑activity relationship studies, benchmarking against maraviroc (IC₅₀ = 3.3 nM) [2].

Application
Selection Property
Validation Focus
Thieno[3,2-d]pyrimidine kinase inhibitor synthesis
Regioselective cyclization to [3,2-d] scaffold
Cyclization product confirmation; target engagement assay context
Hydrophilic fragment-based drug discovery
Lower LogP vs. 2-amino isomer
Aqueous solubility and non-specific binding assessment
Yellow-to-orange thiophene disperse dyes
Distinct photophysical output from 2-amino isomer
Colour matching and dye-uptake validation on target fibres
Exploratory CCR5-targeted antiviral research
Predicted CCR5 antagonist activity profile
In-vitro confirmation of CCR5 engagement and selectivity
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